molecular formula C8H5NO2 B1419824 3-(Pyridin-2-yl)propiolic acid CAS No. 858678-71-4

3-(Pyridin-2-yl)propiolic acid

Cat. No. B1419824
M. Wt: 147.13 g/mol
InChI Key: PALVOZXUYYJTDL-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)propiolic acid is a chemical compound with the molecular formula C8H5NO2 . It has a molecular weight of 147.13 g/mol . The compound is characterized by the presence of a pyridine ring and a propiolic acid group .


Molecular Structure Analysis

The molecular structure of 3-(Pyridin-2-yl)propiolic acid consists of a pyridine ring attached to a propiolic acid group . The InChI key for this compound is PALVOZXUYYJTDL-UHFFFAOYSA-N . The compound has a topological polar surface area of 50.2 Ų and a complexity of 211 .


Physical And Chemical Properties Analysis

3-(Pyridin-2-yl)propiolic acid has a molecular weight of 147.13 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound has an exact mass of 147.032028402 g/mol and a monoisotopic mass of 147.032028402 g/mol .

Scientific Research Applications

Coordination Polymers and Metal-Organic Frameworks (MOFs)

3-(Pyridin-2-yl)propiolic acid: is utilized in the synthesis of coordination polymers and MOFs . These structures are of great interest due to their potential applications in gas storage, separation, and catalysis. The acid acts as a bidentate ligand, coordinating with metal ions to form extended networks. This application is significant in material science, particularly for developing new materials with specific pore sizes and shapes.

Fluorescence Enhancement in Sol-Gels

This compound serves as a chelating agent for rare-earth ions like Eu³⁺ and Tb³⁺ . When incorporated into sol-gels, it enhances fluorescence properties, which is beneficial for creating advanced photonic materials. These materials can be used in optical devices and sensors, contributing to advancements in bioimaging and diagnostics.

Organic Synthesis

3-(Pyridin-2-yl)propiolic acid: is a precursor in the Ugi four-component reaction (Ugi-4CR), which is a versatile method for generating complex organic molecules . Its reactivity allows for the construction of a wide array of functionalized compounds, including amino acids and heterocycles, which are valuable in pharmaceutical research and development.

Photophysical Studies

The compound exhibits interesting photophysical behavior, which is studied using various spectroscopic techniques . Understanding its properties can lead to the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Industrial Applications

In industrial settings, 3-(Pyridin-2-yl)propiolic acid can be used to synthesize intermediates for more complex chemical products . Its role in the production of polymers, coatings, and adhesives is crucial for manufacturing processes that require materials with specific chemical properties.

Future Directions

Pyridine compounds, including 3-(Pyridin-2-yl)propiolic acid, continue to attract interest due to their diverse functional groups and potential applications in various fields . Future research may focus on developing robust methods for the selective introduction of multiple functional groups to the pyridine scaffold .

properties

IUPAC Name

3-pyridin-2-ylprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALVOZXUYYJTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-yl)propiolic acid

Synthesis routes and methods

Procedure details

6.3 mL of n-butyllithium solution (1.6M in hexane) is added dropwise at −10° C. to a solution of 1 g (9.7 mmol) of 2-ethynylpyridine in 30 mL of absolute THF and stirred for 30 minutes. At −78° C., dry ice is added batchwise and the reaction mixture is allowed to heat up to ambient temperature. After about 1 hour, the reaction mixture is evaporated down and the residue is taken up in 10 mL of 1N hydrochloric acid while cooling with ice. The precipitate is filtered off, rinsed with isopropanol and diethyl ether, and dried in the vacuum drying chamber at 70° C. Yield: 0.6 g (42% of theory); melting point: 130° C.; C8H5NO2 (M=147.13); calc.: molecular ion peak (M+H)+: 148; found: molecular ion peak (M+H)+: 148.
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Jia, H Feng, Z Sun - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
Two classes of addition/cycloaddition cascade reactions of hydrazinecarbodithioate (1) have been developed under mild reaction conditions. Reaction of hydrazinecarbodithioate (1) …
Number of citations: 14 pubs.rsc.org
P Ganapathisivaraja, GVN Rao, A Ramarao… - Journal of Molecular …, 2022 - Elsevier
Prompted by the reported HDAC1 inhibition / anticancer properties of 3-methyleneisoindolin-1-one derivatives a series of 3-heteroarylmethylene substituted isoindolin-1-ones were …
Number of citations: 3 www.sciencedirect.com
X Chen, X Chang, S Zhang, S Lu, L Yang… - Environmental Chemistry …, 2022 - Springer
Catalyst-free reactions employing renewable resources are needed for sustainable development. For example, biologically important β-keto sulfones have been recently synthesized by …
Number of citations: 2 link.springer.com
DB Sung, JH Han, YK Kim, BH Mun… - The Journal of …, 2022 - ACS Publications
Herein, we describe an original synthetic method for a series of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives prepared via the gold(I)-catalyzed 6-endo-dig intramolecular …
Number of citations: 3 pubs.acs.org

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